![molecular formula C22H19ClN2O2S2 B263886 1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide](/img/structure/B263886.png)
1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用机制
The mechanism of action of 1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide involves the inhibition of enzymes that are involved in the breakdown of neurotransmitters in the brain. This leads to an increase in the levels of these neurotransmitters, which can help alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide has been shown to exhibit potent inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This leads to an increase in the levels of acetylcholine, dopamine, and other neurotransmitters, which can help alleviate the symptoms of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide in lab experiments is its potent inhibitory activity against a range of enzymes. This makes it a promising candidate for the development of drugs for the treatment of neurological disorders. However, one of the main limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
未来方向
There are several future directions for the research on 1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide. One of the main directions is the development of more potent and selective inhibitors of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Another direction is the evaluation of the potential toxic effects of this compound in preclinical studies. Additionally, the use of this compound in combination with other drugs for the treatment of neurological disorders needs to be explored further.
合成方法
The synthesis of 1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide involves the reaction of 1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol with 1-(naphthalen-1-ylmethyl)piperidine-4-carboxaldehyde in the presence of a Lewis acid catalyst. This method has been reported to yield the desired product in high purity and yield.
科学研究应用
1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide has shown potential applications in various areas of scientific research. It has been reported to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a promising candidate for the development of drugs for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
属性
分子式 |
C22H19ClN2O2S2 |
|---|---|
分子量 |
443 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-2-(naphthalen-1-ylmethylsulfanyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C22H19ClN2O2S2/c23-17-8-10-18(11-9-17)25-21-14-29(26,27)13-20(21)24-22(25)28-12-16-6-3-5-15-4-1-2-7-19(15)16/h1-11,20-21H,12-14H2 |
InChI 键 |
IUUISDBAXDFPHJ-UHFFFAOYSA-N |
SMILES |
C1C2C(CS1(=O)=O)N(C(=N2)SCC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
规范 SMILES |
C1C2C(CS1(=O)=O)N(C(=N2)SCC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



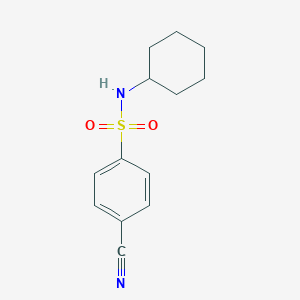
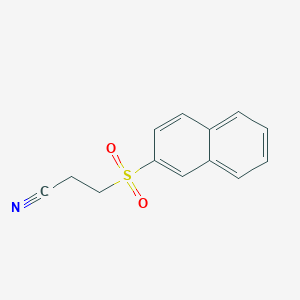



![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B263820.png)
![2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B263833.png)
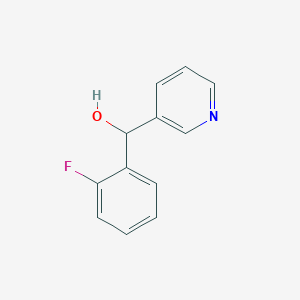
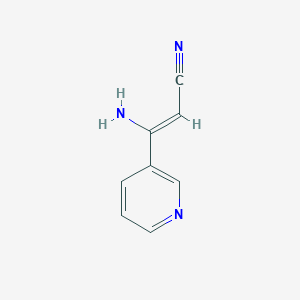
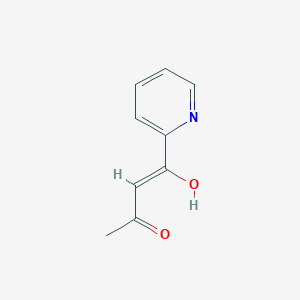
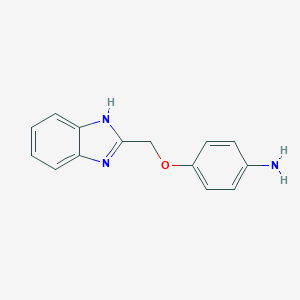

![4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B263853.png)
